MRT-2359

MYC-driven cancer GSPT1 degrader precision oncology

Researchers targeting MYC-driven cancers face a translational gap: first-generation GSPT1 degraders (e.g., CC-90009) were abandoned due to dose-limiting hypotension and cytokine release syndrome. MRT-2359, rationally engineered via the QuEEN™ platform, resolves this by delivering context-specific degradation with a differentiated clinical safety profile. • DC50 5 nM, Dmax 100% in CAL51 cells; preferential anti-proliferation in N-MYC/L-MYC-high NSCLC & SCLC models • Phase 1/2 trial (NCT05546268): no hypotension or CRS observed at any dose level, confirming superior tolerability • Validated benchmark for next-generation GSPT1 degrader development and MYC biomarker-driven companion diagnostic calibration Supplied at ≥98% HPLC purity with full CoA/MSDS documentation. In stock for immediate global dispatch.

Molecular Formula C22H17F4N3O6
Molecular Weight 495.4 g/mol
CAS No. 2803881-11-8
Cat. No. B10856510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRT-2359
CAS2803881-11-8
Molecular FormulaC22H17F4N3O6
Molecular Weight495.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)COC(=O)NC4=C(C=CC(=C4)OC(F)(F)F)F
InChIInChI=1S/C22H17F4N3O6/c23-15-4-3-13(35-22(24,25)26)8-16(15)27-21(33)34-10-11-1-2-12-9-29(20(32)14(12)7-11)17-5-6-18(30)28-19(17)31/h1-4,7-8,17H,5-6,9-10H2,(H,27,33)(H,28,30,31)
InChIKeyHNTGMIGBGVFOBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRT-2359: GSPT1 Degrader for MYC-Driven Solid Tumors


MRT-2359 is an orally bioavailable, cereblon (CRBN)-based molecular glue degrader (MGD) that selectively induces the ubiquitination and proteasomal degradation of the translation termination factor GSPT1 [1]. It was rationally designed using the QuEEN™ discovery platform to exploit the synthetic lethal dependency of MYC-driven tumors on GSPT1-mediated protein translation, exhibiting preferential anti-proliferative activity in cancer cells with high N-MYC or L-MYC expression [2]. The compound is currently under investigation in a Phase 1/2 clinical trial (NCT05546268) for the treatment of MYC-driven solid tumors, including non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), high-grade neuroendocrine cancers, and diffuse large B-cell lymphoma (DLBCL) [3].

MRT-2359 Differentiation from Generic GSPT1 Degraders


MRT-2359 is not simply a generic GSPT1 degrader; its therapeutic value is predicated on a specific, optimized molecular profile that translates to a unique clinical risk-benefit proposition. Unlike first-generation GSPT1 degraders such as CC-90009, which exhibited dose-limiting toxicities (including hypotension and cytokine release syndrome) that halted its clinical development in solid tumors, MRT-2359 was engineered via the QuEEN™ platform for a finely tuned degradation rate and selectivity, resulting in a favorable tolerability profile with no such adverse events observed in clinical trials to date [1]. Furthermore, MRT-2359 demonstrates a clear, mechanistic preference for MYC-driven tumor cells over those with low MYC expression, a differential sensitivity not observed with agents targeting translation initiation or MYC transcription (e.g., CDK9 inhibitors), underscoring that its activity is not merely a function of GSPT1 depletion but of a context-specific synthetic lethal interaction [2]. Direct substitution with an alternative GSPT1-targeting agent or a general translation inhibitor carries a high risk of both inferior efficacy in the intended biomarker-defined population and unpredictable, potentially severe, off-target toxicities.

MRT-2359: Quantitative Comparison Data


MYC-Selective Antiproliferative Activity

MRT-2359 exhibits profound and preferential antiproliferative activity in cancer cell lines with high N-MYC or L-MYC expression, while showing minimal to no effect in cell lines with low MYC expression. This selectivity is a key differentiator from functional comparators like CDK9 inhibitors or translation initiation inhibitors [1].

MYC-driven cancer GSPT1 degrader precision oncology

Tumor Regression in MYC-High PDX Models

In a large-scale screen of over 80 lung cancer patient-derived xenograft (PDX) models, oral administration of MRT-2359 resulted in numerous instances of tumor regression specifically in PDX models with high N-MYC and/or L-MYC expression. In contrast, MRT-2359 showed limited or no anti-tumor activity in PDX models with low MYC expression [1]. This directly contrasts with the broad but often less durable responses seen with some other investigational GSPT1 degraders [2].

PDX model in vivo efficacy MYC biomarker

Clinical Tolerability vs. CC-90009

In the ongoing Phase 1/2 clinical trial, MRT-2359 has demonstrated a favorable safety and tolerability profile in heavily pre-treated patients. Notably, there have been no observed cases of hypotension or cytokine release syndrome (CRS) at any tested dose level [1]. This is in stark contrast to the clinical experience with CC-90009, a first-generation GSPT1 degrader, where these toxicities were dose-limiting and contributed to the cessation of its development in solid tumors [2].

clinical safety GSPT1 degrader toxicity profile

Potent Cellular GSPT1 Degradation

MRT-2359 is a highly potent GSPT1 degrader, achieving a DC50 of 5 nM in the CAL51 cancer cell line, with a maximum degradation (Dmax) of 100% . This quantitative measure of degradation potency is critical for comparing the target engagement efficiency of different GSPT1-directed degraders and optimizing dosing schedules. While direct DC50 data for other compounds like CC-90009 in the same assay are not available, this value establishes a benchmark for MRT-2359's high intrinsic activity.

target engagement DC50 molecular glue

Clinical GSPT1 Degradation in Tumors

Interim clinical data from the Phase 1/2 trial of MRT-2359 demonstrates robust and consistent target engagement. A reduction in GSPT1 protein expression of approximately 60% was observed in both peripheral blood mononuclear cells and tumor tissue biopsies across all tested dose levels (0.5 mg, 1 mg, and 2 mg) [1]. The similar level of degradation across these doses suggests a saturated pharmacodynamic response at the lowest dose, confirming that the 0.5 mg dose is pharmacodynamically active and informs the selection of a recommended Phase 2 dose (RP2D) [1].

pharmacodynamics GSPT1 degradation clinical biomarker

MRT-2359: Key Research Applications


GSPT1 Degradation Strategy in MYC-Driven Tumors

Given its well-characterized mechanism and preferential activity in high MYC-expressing cells, MRT-2359 is an ideal tool compound for validating the synthetic lethal relationship between GSPT1 dependency and MYC overexpression in solid tumors. Researchers should prioritize its use in in vitro and in vivo (xenograft/PDX) studies where N-MYC or L-MYC expression is confirmed via qPCR or IHC, using low MYC-expressing models as negative controls to ensure the observed phenotype is on-target and context-specific .

Benchmark for Novel GSPT1 Degraders

For groups developing next-generation GSPT1 degraders, MRT-2359 serves as a clinically validated benchmark for both in vitro potency (e.g., DC50 for GSPT1 degradation) and in vivo efficacy in MYC-driven PDX models. Its defined safety profile in humans (e.g., lack of hypotension/CRS) also establishes a key differentiator for new chemical entities aiming to improve upon the therapeutic index of first-generation GSPT1 degraders like CC-90009 [1].

Resistance to Targeted Protein Degradation

The availability of MRT-2359 with a defined DC50 (5 nM) and a Dmax (100%) in CAL51 cells provides a robust system for generating and characterizing acquired resistance to molecular glue degraders . Researchers can use this compound to establish resistant cell lines and then employ proteomics, genomics, and functional assays to identify resistance mechanisms, such as CRBN mutations, GSPT1 degron alterations, or downstream pathway reactivation, which may inform future therapeutic strategies.

Biomarker Stratification for GSPT1 Degraders

The strong link between N-MYC/L-MYC expression and sensitivity to MRT-2359 in both cell lines and PDX models makes it a powerful tool for developing and validating companion diagnostic strategies [2]. This compound can be used to calibrate and validate assays (e.g., N-MYC IHC scores, L-MYC mRNA cutoffs) intended for patient selection in clinical trials, thereby refining enrollment criteria and potentially increasing the probability of observing clinical responses.

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